molecular formula C10H13Cl2N B3028293 (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810074-75-9

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B3028293
CAS RN: 1810074-75-9
M. Wt: 218.12
InChI Key: AXGVCEPSKLJNQI-HNCPQSOCSA-N
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Description

The compound "(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride" is a chiral derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene. It contains a chlorine atom and an amine group, making it a potential intermediate for various chemical syntheses. The stereochemistry of the compound is specified as (R), indicating the configuration of the chiral center.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been explored in various studies. For instance, a large-scale stereoselective process for synthesizing a similar compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, was developed, involving the synthesis of sulfinyl imine and its reduction to produce the chiral amine center . This process achieved high chemical and stereochemical purity, indicating the potential for efficient synthesis of related compounds like "this compound."

Molecular Structure Analysis

Polymorphism is a critical aspect of molecular structure analysis, as seen in the study of rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride (CHF 1035), which exhibited three different crystal forms characterized by various spectroscopic and X-ray diffraction techniques . Such analysis is essential for understanding the physical properties and stability of the compound under different conditions.

Chemical Reactions Analysis

The reactivity of tetrahydronaphthalene derivatives can be complex, as demonstrated by the synthesis of (2R*,3R*,4R*)-3,4-dichloro-1,2,3,4,5,8-hexahydronaphthalen-2-yl acetate via tandem SN2' reactions . The study of such reactions provides insights into the potential chemical transformations that "this compound" might undergo, including halogenation, dehydrochlorination, and other substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure. For example, the polymorphism of CHF 1035 affects its thermal properties and stability . Additionally, the stereochemistry of tetrahydronaphthalene derivatives can lead to atropisomerism, which has implications for their physical properties, such as melting points and solubility .

Scientific Research Applications

Large-Scale Stereoselective Synthesis

A large-scale, stereoselective synthesis process for a derivative of (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been developed. This process involves key steps such as the synthesis of sulfinyl imine and its stereoselective reduction, yielding high chemical and stereochemical purity products (Han et al., 2007).

Synthesis of Aminonaphthyl Ketones

The compound has been used as an intermediate for the synthesis of acylated aminonaphthyl ketones. These ketones were produced via acylation and oxidation, followed by stereoselective reduction (Wei-dong, 2013).

Crystal Structure Study

A study on the crystal structure of a compound derived from 1,2,3,4-tetrahydronaphthalen-1-amine demonstrated the presence of intramolecular hydrogen bonds and highlighted its potential for further pharmacological applications (Zhang et al., 2006).

Pharmacological Evaluation

Enantiomers of a derivative of this compound were evaluated pharmacologically for serotonergic and dopaminergic activity, suggesting its potential in developing drugs with selective agonist properties (Stjernlöf et al., 1993).

Synthesis of Dopaminergic Compounds

The compound has been used in the synthesis of dopaminergic compounds, which are significant for their potential dopaminergic activity (Mcdermed et al., 1975).

Synthesis of Retinoid X Receptor-Selective Retinoids

A variant of this compound was used in the synthesis of potent RXR agonists, highlighting its importance in the development of treatments for non-insulin-dependent diabetes mellitus (Faul et al., 2001).

Synthesis of Saluretic Agents

The compound and its derivatives have been synthesized and tested for saluretic and diuretic effects, demonstrating its potential in the development of new therapeutic agents (Deana et al., 1983).

Enantioselective Synthesis for HPV Treatment

An efficient asymmetric synthesis of a derivative of this compound was developed, showing potential as a treatment for human papillomavirus infections (Boggs et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some hydrochlorides act as an alpha 1 -agonist, exerting their actions via activation of the alpha-adrenergic receptors .

Safety and Hazards

The safety and hazards associated with a specific hydrochloride would depend on its specific properties. For instance, hydrochloric acid is known to be corrosive to metals and can cause skin burns and eye damage .

Future Directions

The future directions would depend on the specific applications of the compound. For instance, directed evolution is a powerful tool for protein engineering that could potentially be used to improve the properties of certain compounds .

properties

IUPAC Name

(1R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGVCEPSKLJNQI-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1810074-75-9
Record name 1-Naphthalenamine, 6-chloro-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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